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Compound of Interest

Compound Name: 5-Bromo-1,1,1-trifluoropentane

Cat. No.: B1269050

Executive Summary

The molecular formula C5H8BrF3 represents a multitude of constitutional and stereoisomers,
and as such, does not correspond to a single, unique IUPAC name. The structural diversity
arises from variations in the carbon skeleton (e.g., linear pentene vs. cyclic cyclopentane), the
positions of the double bond (if present), and the attachment points for the bromine, fluorine,
and trifluoromethyl substituents. This guide provides a systematic methodology for correctly
assigning the IUPAC name to any given isomer of C5H8BrF3. It details the necessary
nomenclature rules for halogenated alkenes and cycloalkanes, presents a comparative table of
exemplary isomers, and includes a logical workflow diagram to assist in the naming process.

Methodology for IUPAC Nomenclature

The assignment of a systematic IUPAC name to a specific isomer of C5H8BrF3 follows a
hierarchical set of rules. This process, analogous to an experimental protocol, ensures
unambiguous and universally understood naming.

2.1 Protocol for Naming Halogenated Alkenes

« Identify the Parent Chain: The principal carbon chain is the longest continuous chain that
contains the carbon-carbon double bond. The base name is derived from the corresponding
alkane, with the "-ane" suffix changed to "-ene" (e.g., pentane becomes pentene).[1][2][3]
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e Number the Parent Chain: Numbering begins from the end of the chain that gives the carbon
atoms of the double bond the lowest possible numbers.[3][4] The position of the double bond
is indicated by the number of the first carbon atom in the bond.[3][4] If the double bond is
equidistant from both ends, numbering starts from the end nearest to the first substituent.[3]

« |dentify and Name Substituents: Identify all groups attached to the parent chain. In this case,
the substituents are "-Br" (bromo), "-F" (fluoro), and "-CF3" (trifluoromethyl).

o Alphabetize Substituents: Arrange the substituent names in alphabetical order (bromo,
fluoro, trifluoromethyl).[5][6] Prefixes like "di-" or "tri-" are ignored for alphabetization
purposes.[4]

o Assemble the Full Name: Combine the components in the following order: (substituent
position)-(substituent name)-(parent chain position)-(parent chain name). For example, 5-
Bromo-4-fluoro-1-(trifluoromethyl)pent-1-ene.

o Designate Stereochemistry: If applicable, specify the geometry around the double bond
using the Cahn-Ingold-Prelog priority rules, assigning either an E (entgegen) or Z
(zusammen) prefix.

2.2 Protocol for Naming Halogenated Cycloalkanes

« |dentify the Parent Ring: The cyclic structure serves as the parent chain.[7] The name is
formed by adding the prefix "cyclo-" to the name of the alkane with the same number of
carbon atoms (e.g., cyclopentane).[4][7]

o Number the Ring: Numbering starts at a substituted carbon.[4] Assign position #1 to a
substituent that comes first alphabetically.[8] Then, number the ring carbons (clockwise or
counter-clockwise) to give the other substituents the lowest possible locants.[4][8]

« |dentify, Alphabetize, and Assemble: Follow steps 2.1.3 through 2.1.5 to complete the name.
For example, 1-Bromo-2-fluoro-3-(trifluoromethyl)cyclopentane.

Data Presentation: Exemplary Isomers of C5H8BrF3

To illustrate the structural diversity, the following table summarizes the IUPAC names for
several plausible isomers of C5H8BrF3.
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Structural Representation
Isomer Structure Type (2D) IUPAC Name

) A cyclopentane ring with Br, F, 1-Bromo-2-fluoro-3-
Substituted Cyclopentane )
and CF3 groups attached. (trifluoromethyl)cyclopentane

_ _ 3-Bromo-4-fluoro-5-
) A cyclopentene ring with Br, F, )
Substituted Cyclopentene (trifluoromethyl)cyclopent-1-
and CF3 groups attached.

ene
] ) A five-carbon chain (pentene) 5-Bromo-1,1,1-trifluoro-4-
Substituted Linear Alkene ) )
with substituents. methylbut-2-ene

A cyclobutane ring with a
_ 1-Bromo-2-fluoro-1-methyl-3-
Substituted Methylcyclobutane  methyl group and Br, F, CF3 )
i (trifluoromethyl)cyclobutane
substituents.

Visualization of Nomenclature Workflow

The logical process for determining the IUPAC name of a C5H8BrF3 isomer can be visualized
as a decision-making workflow. The following diagram, generated using DOT language,
outlines the key steps.
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Caption: Logical workflow for assigning IUPAC names to C5H8BrF3 isomers.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [A Technical Guide to the IUPAC Nomenclature of
C5H8BrF3]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1269050#iupac-name-for-c5h8brf3]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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